molecular formula C6H14Cl2N2 B3043812 1,3'-Biazetidine dihydrochloride CAS No. 928038-36-2

1,3'-Biazetidine dihydrochloride

Cat. No.: B3043812
CAS No.: 928038-36-2
M. Wt: 185.09
InChI Key: YPPQGGNUBRKDAR-UHFFFAOYSA-N
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Description

1,3'-Biazetidine dihydrochloride (CAS 928038-36-2) is an organic compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol . This chemical serves as a valuable building block or intermediate in synthetic organic chemistry, particularly for constructing more complex nitrogen-containing heterocyclic structures . The azetidine rings in its structure are four-membered nitrogen heterocycles known to impart significant ring strain, which can be a source of energy in the design and synthesis of novel polycyclic energetic materials . Researchers utilize this and related azetidine structures as key components in the development of advanced materials . The dihydrochloride salt form typically offers enhanced stability and solubility for handling in various experimental procedures. This product is supplied with a guaranteed purity of not less than (NLT) 98% . This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Analytical data such as NMR and HPLC, along with a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), are available to support your research requirements .

Properties

IUPAC Name

1-(azetidin-3-yl)azetidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-8(3-1)6-4-7-5-6;;/h6-7H,1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPQGGNUBRKDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 1,3 Biazetidine Dihydrochloride

Reaction Pathways and Mechanistic Elucidation

Electrophilic Reactions on Azetidine (B1206935) Nitrogen and Carbon Centers

General studies on azetidines show that the nitrogen atom can act as a nucleophile, reacting with various electrophiles. However, in the dihydrochloride (B599025) salt, these nitrogens are protonated and thus non-nucleophilic. Electrophilic attack on the carbon centers is also known for activated azetidine derivatives, but no specific examples exist for the biazetidine system.

Condensation Reactions

Condensation reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond with the elimination of a small molecule like water. While such reactions are fundamental in organic synthesis, acgpubs.org there is no literature describing the participation of 1,3'-biazetidine (B3306570) in these transformations.

Metallation Reactions

The metallation of azetidines, particularly the creation of lithiated intermediates, is a known strategy for functionalization. rsc.org However, the regioselectivity of metallation on the biazetidine core (i.e., at which of the several possible carbon atoms the metal would be introduced) has not been studied.

Functional Group Transformations

This broad category involves the conversion of one functional group to another. youtube.com For 1,3'-biazetidine, this could hypothetically include N-alkylation, N-acylation, or reactions on substituents, but no experimental data are available.

Rearrangement Reactions

Strain-release rearrangements are a key feature of small ring chemistry. rsc.orgwiley-vch.de For instance, the semipinacol rearrangement of azabicyclo[1.1.0]butyl carbinols to form substituted azetidines has been reported. mdpi.com Other rearrangements like the Hofmann, Curtius, or Beckmann rearrangements are well-established but have not been applied to or studied in the context of 1,3'-biazetidine. byjus.com

Regioselectivity and Stereoselectivity in Biazetidine Reactions

Understanding the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product) is crucial for synthetic utility. chim.itkhanacademy.org The 1,3'-biazetidine structure presents multiple reactive sites on two distinct rings, creating significant selectivity questions that remain unanswered in the current body of scientific literature. For example, in a reaction with one equivalent of an electrophile, it is unknown whether the reaction would occur on the N1 or N1' nitrogen (after deprotonation), or if it would favor one of the carbon positions, and what factors would control this outcome.

Advanced Structural Characterization Techniques for 1,3 Biazetidine Dihydrochloride

Spectroscopic Methods for Molecular Structure Elucidation

The precise molecular structure of 1,3'-Biazetidine (B3306570) dihydrochloride (B599025) would be definitively established through a combination of advanced spectroscopic techniques. Each method provides unique and complementary information about the compound's atomic composition, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1,3'-Biazetidine dihydrochloride, ¹H NMR would identify the number of distinct proton environments and their neighboring protons through spin-spin coupling, providing insight into the connectivity of the azetidine (B1206935) rings. ¹³C NMR would reveal the number of non-equivalent carbon atoms, distinguishing between the carbons in each ring. nih.govdocbrown.infodocbrown.info Furthermore, ¹⁵N NMR, though less common, would offer direct information about the electronic environment of the two nitrogen atoms, which is crucial for understanding the quaternization and bonding within the biazetidine core.

To assemble the complete structural puzzle, two-dimensional (2D) NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, mapping out the spin systems within each azetidine ring and confirming the connectivity between adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears hydrogen. emerypharma.comcolumbia.edu

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups, complementing the information from ¹³C NMR. emerypharma.comuvic.ca

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy measure the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations would include C-H stretching and bending, C-N stretching, and N-H stretching and bending from the protonated amine groups. docbrown.inforesearchgate.netresearchgate.net The presence of broad absorptions in the 2400-3000 cm⁻¹ range would be indicative of the amine hydrochloride salt. The absence of certain bands, such as a C=N stretch, would confirm the saturated nature of the azetidine rings.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would help in assigning the skeletal vibrations of the azetidine rings (C-C and C-N stretching). nih.govresearchgate.net As water is a weak Raman scatterer, this technique can be advantageous for analyzing aqueous solutions of the compound. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Standard MS would show the mass-to-charge ratio (m/z) of the molecular ion (or a related fragment), confirming the compound's nominal mass. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula. nih.govresearchgate.netnih.gov This technique would definitively confirm the molecular formula of this compound by distinguishing it from other isobaric compounds with the same nominal mass but different atomic compositions. nih.gov Fragmentation patterns observed in the mass spectrum would further support the proposed biazetidine structure.

Diffraction Methods for Solid-State Structure

Single-Crystal X-ray Diffraction Analysis

The successful application of single-crystal X-ray diffraction hinges on the ability to grow a suitable, high-quality single crystal of the compound of interest. Once a crystal is obtained and analyzed, a wealth of structural information becomes available.

This analysis would provide the precise lengths of all chemical bonds within the this compound molecule, such as the carbon-carbon and carbon-nitrogen bonds of the azetidine rings, as well as the bond angles that define the geometry of the rings and their linkage. However, no such crystallographic data has been found in the public domain for this compound.

Through X-ray diffraction, the conformation of the two interconnected azetidine rings could be determined. This would include an understanding of the puckering of each four-membered ring and the dihedral angle describing the rotational relationship between them. Deviations from ideal planar or puckered geometries could also be quantified, offering insights into steric strain within the molecule. This information is currently unavailable.

A crystal structure analysis would also illuminate how individual molecules of this compound arrange themselves in the solid state. This includes the identification of intermolecular forces, such as hydrogen bonds involving the chloride counter-ions and the nitrogen atoms of the azetidine rings, which govern the crystal packing. Without experimental data, a description of these interactions remains speculative.

Advanced Characterization for Electronic Structure and Topology

Beyond the basic geometric description, other computational and analytical techniques can provide deeper insights into the electronic nature of a molecule and its interactions within a crystal lattice.

Electron Density Distribution Analysis

The experimental determination of electron density involves a sophisticated process that goes beyond routine crystal structure determination. It requires the collection of highly accurate, high-resolution X-ray diffraction data, often at cryogenic temperatures to minimize thermal vibrations. This data is then subjected to a multipole refinement, a technique that models the aspherical nature of atomic electron densities, providing a more nuanced and realistic picture of the electronic environment within the molecule.

Theoretical calculations, employing methods such as Density Functional Theory (DFT), are often used in conjunction with experimental data. These calculations can provide a theoretical electron density distribution, which can be compared with the experimental results to validate the theoretical model and to gain further insights into the electronic structure.

Key areas of investigation in the electron density distribution analysis of this compound would include:

Topological Analysis (Quantum Theory of Atoms in Molecules - QTAIM): This powerful theoretical framework, developed by Richard Bader, is used to analyze the topology of the electron density. By identifying critical points in the electron density, such as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs), one can precisely define atomic basins, bond paths, and the nature of chemical bonds. For this compound, this analysis would elucidate the nature of the covalent bonds within the azetidine rings and the ionic interactions involving the chloride ions.

Hirshfeld Surface Analysis: This technique provides a graphical representation of the intermolecular interactions within the crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can visualize and quantify the various intermolecular contacts, such as hydrogen bonds and van der Waals interactions, that are crucial for the stability of the crystal packing. For this compound, this would be particularly insightful for understanding the hydrogen bonding network involving the protonated nitrogen atoms and the chloride anions.

Electrostatic Potential: The electron density distribution can be used to calculate the electrostatic potential on the molecular surface. This provides a map of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding how the molecule interacts with its environment, including other molecules and potential binding partners.

Detailed Research Findings:

As of the latest available data, specific experimental or theoretical studies focusing on the detailed electron density distribution analysis of this compound have not been published in the peer-reviewed scientific literature. Consequently, detailed research findings, including experimental parameters and topological data, are not available for this specific compound. The general principles and techniques described above represent the standard approach for such an analysis, and their application to this compound would be a valuable area for future research.

Data Tables:

In the absence of specific research on this compound, it is not possible to provide data tables with experimental or theoretical values for this compound. The tables below are representative examples of the types of data that would be generated from an electron density distribution analysis.

Table 1: Hypothetical Topological Properties of Selected Bonds in this compound from QTAIM Analysis

BondElectron Density at BCP (ρ(rc)) [eÅ-3]Laplacian of Electron Density (∇²ρ(rc)) [eÅ-5]Ellipticity (ε)
N1-C2Data not availableData not availableData not available
C2-C3Data not availableData not availableData not available
C3-N1'Data not availableData not availableData not available
N-H···ClData not availableData not availableData not available

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact TypePercentage Contribution (%)
H···ClData not available
H···HData not available
C···HData not available
N···HData not available
OtherData not available

The pursuit of such detailed structural and electronic information for this compound would significantly enhance our understanding of its chemical behavior and potential applications.

No Publicly Available Theoretical and Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific theoretical and computational studies detailing the quantum chemical properties of this compound could be identified. As a result, the generation of an article with detailed research findings, data tables, and in-depth analysis for this particular compound is not possible at this time.

The requested outline necessitates specific data from Density Functional Theory (DFT), ab initio, and semi-empirical calculations, including geometry optimization, electronic structure analysis, and vibrational frequencies. However, the scientific community has not published research containing this information for this compound.

General methodologies for the theoretical and computational analyses that would be applied to such a compound are well-established in the field of computational chemistry. These methods are routinely used to predict molecular structures, electronic properties, and spectroscopic data for a wide array of chemical compounds.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is frequently employed for:

Geometry Optimization and Energy Minimization: To find the most stable three-dimensional structure of a molecule.

Electronic Structure Analysis: This includes determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. The Molecular Electrostatic Potential (MEP) is also calculated to identify electron-rich and electron-poor regions.

Vibrational Frequency Calculations: These calculations can predict the infrared and Raman spectra of a molecule, which can be compared with experimental data to confirm its structure.

Ab Initio Methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in the calculations. They are generally more computationally intensive than DFT but can provide highly accurate results.

Semi-empirical Methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. These methods are much faster than DFT and ab initio calculations, making them suitable for very large molecules, though they are generally less accurate.

While these computational tools are powerful, their application to this compound has not been documented in accessible research. Therefore, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and verifiable data.

Further research by the scientific community is required to elucidate the theoretical and computational properties of this compound.

Theoretical and Computational Studies of 1,3 Biazetidine Dihydrochloride

Computational Reaction Mechanism Elucidation

Understanding the precise pathway a reaction follows is fundamental to controlling its outcome. Computational reaction mechanism elucidation uses quantum chemical methods, most notably Density Functional Theory (DFT), to map out the energetic landscape of a chemical transformation. acs.orgmdpi.com These methods allow for the identification of transition states and intermediates, which are often transient and difficult to observe experimentally. nih.gov By calculating the energies of these species, a detailed step-by-step mechanism can be constructed, providing insights into the feasibility and selectivity of a reaction. coe.eduacs.org For 1,3'-Biazetidine (B3306570) dihydrochloride (B599025), DFT calculations could be employed to explore its reactivity in various potential transformations, such as ring-opening reactions, nucleophilic substitutions, or cycloadditions.

A key component of mechanistic studies is the construction of a reaction energy profile. This profile plots the potential energy of the system as it evolves from reactants to products. chemguide.co.uk The highest point on this path is the transition state (TS), an unstable configuration that represents the energetic barrier that must be overcome for the reaction to occur. tutorchase.com The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. fossee.in

Computational methods are used to locate the precise geometry and energy of the transition state, which is characterized as a first-order saddle point on the potential energy surface. ims.ac.jpscm.com For a hypothetical reaction involving 1,3'-Biazetidine dihydrochloride, such as a nucleophilic attack, computational analysis could provide the activation energies for different possible pathways, thereby predicting the most likely mechanism.

Illustrative Data Table: Hypothetical Reaction Energy Profile

The following table presents a hypothetical energy profile for a proposed reaction of this compound. The values are for illustrative purposes to demonstrate the type of data generated from computational analysis.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1First Transition State+22.5
IntermediateReaction Intermediate+5.3
TS2Second Transition State+15.8
ProductsFinal Product Complex-10.2

This interactive table demonstrates a hypothetical two-step reaction. Clicking on the headers will sort the data. The energy values are purely illustrative.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. numberanalytics.comucsb.edu It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The energy gap between the HOMO and LUMO can indicate the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity.

For this compound, the locations and energies of its HOMO and LUMO could be calculated. The HOMO would indicate the sites most susceptible to electrophilic attack (the most nucleophilic regions), while the LUMO would highlight the sites prone to nucleophilic attack (the most electrophilic regions). ucsb.edu This analysis is particularly useful for predicting the outcomes of pericyclic reactions like cycloadditions. wikipedia.orgacs.org

Illustrative Data Table: Hypothetical FMO Analysis for this compound

This table provides hypothetical FMO data to illustrate how these parameters are used to assess reactivity.

OrbitalEnergy (eV)Primary Atomic ContributionPredicted Reactivity Role
HOMO-8.5N1, N3'Nucleophilic sites
LUMO+1.2C2, C4Electrophilic sites
HOMO-1-9.1C-C sigma bondsLess reactive electrons
LUMO+1+2.5C-H antibonding orbitalsSecondary electrophilic sites

This interactive table shows hypothetical FMO energies. The "Primary Atomic Contribution" indicates which atoms' orbitals contribute most significantly to the molecular orbital, thus pinpointing reactive centers.

Many reactions can yield multiple products. Computational chemistry provides essential tools to predict and rationalize selectivity, which can be categorized as:

Chemoselectivity: Which functional group in a molecule will react?

Regioselectivity: At which position on a functional group will the reaction occur?

Stereoselectivity: Which stereoisomer will be preferentially formed?

Predicting selectivity is a significant challenge, as small errors in calculated energy barriers can lead to incorrect predictions. acs.org DFT calculations can be used to compare the activation energies of the transition states leading to different products. The pathway with the lowest energy barrier will be the most favorable, thus determining the major product. nih.govacs.org For this compound, if a reaction could occur at either of the two nitrogen atoms, computational modeling could determine the activation barriers for both pathways to predict the regioselectivity. frontiersin.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics is ideal for studying reactions, molecular modeling and molecular dynamics (MD) simulations are suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. nih.govwikipedia.org MD simulations treat atoms as classical particles and use a force field to describe the forces between them. archie-west.ac.ukuiuc.edu By solving Newton's equations of motion, MD simulates the movement of every atom in the system, providing a "movie" of the molecule's behavior. wikipedia.org

For this compound, MD simulations could reveal:

The preferred three-dimensional conformations of the molecule in solution.

The dynamics of the interaction between the dihydrochloride salt and solvent molecules (e.g., water).

The stability of the biazetidine ring system and its flexibility. nih.gov

Illustrative Data Table: Hypothetical MD Simulation Parameters

This table outlines typical parameters that would be defined for an MD simulation of this compound in water.

ParameterValueDescription
Force FieldGAFF2A general force field for organic molecules.
Solvent ModelTIP3P WaterA standard model for simulating water molecules.
System Size~15,000 atomsThe molecule solvated in a box of water.
Simulation Time200 nsThe duration of the simulation.
Temperature298 KStandard ambient temperature.
Pressure1 atmStandard atmospheric pressure.

This interactive table presents a typical setup for a molecular dynamics simulation. These parameters define the physical and computational environment for the study.

Development and Application of Computational Tools for Chemical Discovery

Modern computational chemistry is moving beyond the analysis of known reactions towards the discovery of new ones. Automated tools are being developed to explore the vast landscape of possible chemical reactions systematically. nih.gov

Automated reaction network exploration algorithms, such as those implemented in software like AutoRXN, can autonomously discover novel reaction pathways. acs.orgchemrxiv.org These tools start with a set of reactants and systematically explore all possible reactions between them, including subsequent reactions of any newly formed products. acs.org This is achieved by generating potential reaction steps and then using quantum chemistry to calculate their feasibility.

For this compound, such an automated approach could be used to:

Discover novel synthetic routes starting from the compound.

Predict potential decomposition pathways under various conditions.

Identify unexpected side products in known reactions. arxiv.org

This data-driven approach accelerates chemical discovery by exploring chemical space more broadly than would be possible through manual investigation alone, potentially uncovering unprecedented transformations for the biazetidine scaffold. nih.gov

Synthesis and Chemical Properties of 1,3 Biazetidine Derivatives and Analogues

Functionalization of the Biazetidine Core Structure

The functionalization of the biazetidine core is essential for creating a diverse range of derivatives with tailored properties. This typically involves reactions that modify the nitrogen atoms or the carbon backbone of the azetidine (B1206935) rings. Strategies for functionalization often draw from the well-established chemistry of single azetidine rings, including N-alkylation, N-acylation, and reactions at the C3 position.

A key strategy for creating functionalized biazetidine structures is through the aza-Michael addition. This reaction allows for the formation of a carbon-nitrogen bond, directly leading to the biazetidine core. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine hydrochloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base yields a 1,3'-biazetidine (B3306570) derivative. mdpi.com This method is advantageous due to its mild reaction conditions, which helps in preventing unwanted side reactions like the cleavage of ester groups. mdpi.com

Further functionalization can be achieved on the pre-formed biazetidine core. For example, a 3-hydroxy-1,3'-biazetidine derivative has been synthesized using a similar aza-Michael addition approach, starting from 3-hydroxyazetidine. nih.gov Late-stage modification of azetidine-containing macrocyclic peptides has also been demonstrated, involving chemoselective deprotection and substitution at the azetidine nitrogen, or through a click-based approach using a 2-propynyl carbamate (B1207046) on the azetidine nitrogen. nih.gov These methods highlight the versatility of the azetidine nitrogen for introducing a variety of functional groups.

Synthesis of Azetidine and Oxetane (B1205548) Amino Acid Derivatives

A significant area of research has been the synthesis of amino acid derivatives containing azetidine and the related four-membered oxetane ring. These compounds are of interest as conformationally constrained analogues of natural amino acids for peptide and peptidomimetic synthesis. mdpi.com

A common and efficient route to these derivatives is the Horner-Wadsworth-Emmons reaction of an N-protected azetidin-3-one (B1332698) to form an α,β-unsaturated ester, followed by an aza-Michael addition with various NH-heterocycles. mdpi.comnih.gov This two-step process provides access to a range of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov For example, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine yields tert-butyl 3'-(2-methoxy-2-oxoethyl)-[1,3'-biazetidine]-1'-carboxylate. mdpi.com A similar strategy is employed for oxetane amino acid derivatives, starting from oxetan-3-one. mdpi.com

The diversification of these amino acid derivatives can be further achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with various boronic acids has been successfully used to introduce further complexity into the molecular structure. mdpi.comnih.gov

Table 1: Synthesis of Selected Azetidine Amino Acid Derivatives via Aza-Michael Addition

Starting Material 1 Starting Material 2 Product Yield (%)
Methyl (N-Boc-azetidin-3-ylidene)acetate Azetidine hydrochloride tert-Butyl 3'-(2-methoxy-2-oxoethyl)-[1,3'-biazetidine]-1'-carboxylate (4a) 64

Derivatives with Modified Side Chains

Modification of side chains attached to the biazetidine or analogous azetidine core is a powerful tool for fine-tuning the physicochemical and biological properties of the molecule. These modifications can introduce new functional groups, alter lipophilicity, or create points for further conjugation.

In the context of peptide chemistry, side-chain modifications are well-established. For instance, the ornithine residues in the antimicrobial peptide gramicidin (B1672133) S have been replaced with glutamine, and the D-phenylalanine residues have been substituted with other aromatic D-amino acids to create analogues with potentially improved properties. nih.gov Similar strategies can be envisioned for biazetidine derivatives carrying peptide-like side chains.

Another approach involves the use of fatty acid side chains to modify drug candidates, a strategy known to improve pharmacokinetic properties such as half-life. jenkemusa.com This concept could be applied to biazetidine derivatives to enhance their drug-like characteristics. The synthesis of azetidine analogues of norlobelane with various aromatic substitutions demonstrates the impact of side-chain modification on biological activity, in this case, as inhibitors of vesicular dopamine (B1211576) uptake. nih.gov These studies have shown that both cis- and trans-isomers with modified phenyl rings can exhibit high potency. nih.gov

Synthesis of Fused Biazetidine Systems

The synthesis of fused bicyclic and polycyclic systems containing an azetidine ring is a significant challenge due to the inherent strain of the four-membered ring. However, such structures are of great interest as they offer rigid scaffolds for drug design.

One powerful method for constructing fused azetidine systems is the Pauson-Khand reaction. This reaction involves the cobalt-mediated cycloaddition of an alkyne, an alkene, and carbon monoxide. A synthetic approach to fused tricyclic 2-azetidinones and azetidines has been developed using an intramolecular Pauson-Khand reaction on monocyclic enyne-β-lactams as the key step. nih.gov This methodology has been shown to be highly diastereoselective and to proceed in high yields. nih.gov The enyne precursors can be synthesized via the Staudinger reaction of enyne imines with appropriate acid chlorides. nih.gov Although not demonstrated specifically for a biazetidine system, this strategy could conceptually be applied to a biazetidine derivative bearing both an alkyne and an alkene moiety to generate a fused polycyclic biazetidine structure.

Other cycloaddition reactions are also valuable for creating fused systems. For example, [3+2]-cycloadditions of 1-azetines with various dipoles can lead to fused bicyclic azetidines. nih.gov Furthermore, visible-light-mediated intramolecular aza Paternò-Büchi reactions between imines and alkenes have been developed for the synthesis of saturated bicyclic azetidines. researchgate.net

Comparison of Synthetic Strategies for Various Biazetidine Analogues

Table 2: Comparison of Synthetic Strategies for Azetidine and Biazetidine Analogues

Synthetic Strategy Description Advantages Disadvantages
Aza-Michael Addition Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. Mild reaction conditions, good functional group tolerance. mdpi.com May require a pre-functionalized substrate.
Multi-component Reactions A reaction where multiple reactants combine in a single step to form a product that incorporates portions of all reactants. High atom economy, rapid assembly of complex molecules. nih.gov Can be challenging to optimize and may lead to complex product mixtures.
Intramolecular Aminolysis of Epoxides Lewis acid-catalyzed cyclization of an epoxy amine to form the azetidine ring. High yields, tolerates acid-sensitive functional groups. frontiersin.orgnih.gov Requires a specific precursor with an epoxide and an amine.
Pauson-Khand Reaction Cobalt-catalyzed [2+2+1] cycloaddition of an alkene, alkyne, and carbon monoxide. Forms fused ring systems with high diastereoselectivity. nih.gov Requires a metal catalyst and specific functional groups on the precursor.

| Strain-Release-Driven Synthesis | Utilizes the ring strain of precursors like azabicyclo[1.1.0]butane to drive the formation of functionalized azetidines. | Allows for modular and divergent synthesis. nih.gov | Precursors can be challenging to synthesize and handle. |

Chemical Characterization of New Derivatives

The unambiguous structural confirmation of newly synthesized biazetidine derivatives and analogues is crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. For instance, in the characterization of tert-butyl 3'-(2-methoxy-2-oxoethyl)-[1,3'-biazetidine]-1'-carboxylate, the chemical shifts and coupling constants of the methylene (B1212753) protons in the azetidine rings provide key structural information. nih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to establish long-range correlations. For example, 1H-15N HMBC can be used to determine the chemical shifts of the nitrogen atoms in the biazetidine core, which are distinct for the N-Boc protected and unprotected nitrogens. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In biazetidine derivatives containing ester and carbamate groups, characteristic absorption bands for the C=O stretching vibrations are observed. For the aforementioned biazetidine derivative, strong bands at 1731 cm-1 (ester C=O) and 1694 cm-1 (Boc C=O) were identified. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. mdpi.comnih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.

Together, these analytical techniques provide a comprehensive characterization of new biazetidine derivatives, confirming their successful synthesis and providing insights into their chemical properties.

Applications of 1,3 Biazetidine Dihydrochloride in Advanced Organic Synthesis

Role as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets through various modifications, making it a valuable starting point for drug discovery and the design of compound libraries. nih.govresearchgate.net The 1,3'-biazetidine (B3306570) structure exemplifies the qualities of a privileged scaffold due to its combination of structural rigidity, three-dimensional complexity, and the presence of two nitrogen atoms that can be independently functionalized. This dual functionality allows for the systematic and diverse elaboration of the core structure, enabling the generation of a wide array of derivatives.

The 1,3-diamine motif is a significant structural element in many natural products and serves as a crucial building block in synthetic chemistry. rsc.org The biazetidine core, containing this 1,3-diamine relationship constrained within a bicyclic system, offers a unique spatial arrangement of nitrogen atoms. This precise positioning can be exploited to create molecules with specific conformational preferences, a key factor in designing ligands for biological receptors or developing stereoselective catalysts. The inherent strain of the azetidine (B1206935) rings also imparts unique reactivity, further expanding its utility as a versatile platform for chemical innovation.

Building Block in Complex Molecule Assembly

The utility of 1,3'-biazetidine extends to its role as a fundamental building block for assembling more elaborate molecules. Its defined stereochemistry and reactive sites make it an attractive component for constructing larger, polycyclic systems and functionalized derivatives. mdpi.combeilstein-journals.org

A significant application of the biazetidine framework is in the synthesis of novel, non-proteinogenic amino acids, which are themselves valuable building blocks for peptidomimetics and other biologically active compounds. nih.gov Research has demonstrated a straightforward method for creating complex heterocyclic amino acid derivatives using the biazetidine scaffold. mdpi.com

In one notable synthesis, a 1,3'-biazetidine derivative was formed through an aza-Michael addition reaction. mdpi.com Methyl (N-Boc-azetidin-3-ylidene)acetate was reacted with azetidine in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. This reaction efficiently constructed the 1,3'-biazetidine core, directly incorporating it into an amino acid ester framework. mdpi.com The resulting compound, methyl (1'-Boc-[1,3'-biazetidin]-3-yl)acetate, serves as a complex amino acid block, ready for further synthetic manipulation or incorporation into peptide chains.

Table 1: Synthesis of a 1,3'-Biazetidine Amino Acid Block

Reactant 1 Reactant 2 Catalyst/Base Solvent Temperature Product Yield Reference

The four-membered azetidine rings in the 1,3'-biazetidine scaffold are characterized by significant ring strain. This inherent strain makes them susceptible to nucleophilic attack, leading to selective ring-opening reactions. This reactivity can be strategically employed to transform the biazetidine core into linear diamine structures bearing complex substituents, which can then serve as precursors for other cyclic systems.

Conversely, the two nitrogen atoms of the biazetidine scaffold provide reactive handles for further annulation, or ring-closing, reactions. These sites can be used to build additional rings onto the biazetidine framework, leading to the formation of intricate polycyclic and caged structures. nih.gov The ability to participate in both ring-opening and ring-closing transformations makes the 1,3'-biazetidine scaffold a versatile intermediate for accessing a wide diversity of heterocyclic compounds that would be challenging to synthesize through other methods. beilstein-journals.org

Catalytic Applications in Organic Transformations

While direct catalytic applications of 1,3'-Biazetidine dihydrochloride (B599025) itself are still an emerging area of investigation, its structural features suggest significant potential. The bidentate nature of the two nitrogen atoms makes the biazetidine scaffold an attractive candidate for use as a ligand in transition metal catalysis. Similar to how other N-heterocycles like pyrazoles and triazolylidenes have been successfully employed as ligands to modulate the reactivity and selectivity of metal centers, the biazetidine core could serve as a chiral or achiral ligand for a variety of transformations. nih.govrsc.org The fixed spatial relationship between the nitrogen atoms could enforce specific geometries on a coordinated metal, potentially leading to high levels of stereocontrol in asymmetric catalysis.

Furthermore, the basicity of the nitrogen atoms suggests a possible role in organocatalysis. The scaffold could function as a bifunctional catalyst, where one nitrogen atom acts as a Brønsted base to activate a substrate while the other part of the molecule directs the stereochemical outcome of the reaction. This dual activation strategy is a powerful tool in modern organic synthesis.

Use in Material Chemistry Research

The unique properties of the 1,3'-biazetidine scaffold also make it an intriguing building block for the development of new materials. Its rigid, three-dimensional structure can be integrated into larger polymeric or supramolecular assemblies to control their architecture and properties. mdpi.com

The application of 1,3'-biazetidine in advanced materials, particularly those that respond to external stimuli like light or mechanical force, is a promising, albeit currently underexplored, field. The incorporation of azetidine-containing molecules into materials is an area of growing interest. sciencedaily.com

The inherent strain of the azetidine rings offers a potential mechanism for creating mechanoresponsive materials. It is conceivable that mechanical force could induce the cleavage of one of the rings in a polymer chain containing a biazetidine unit, altering the material's properties in a detectable way. For photoresponsive materials, the biazetidine scaffold could be functionalized with chromophores. The rigid nature of the scaffold could serve to hold these photoactive groups in a specific orientation, influencing the photophysical properties of the resulting material, such as its absorption, emission, or ability to undergo photochemical reactions. beilstein-journals.org While specific examples are yet to be fully realized, the foundational properties of the 1,3'-biazetidine core suggest a valuable future in the design of smart materials.

Table 2: List of Chemical Compounds

Compound Name Abbreviation
1,3'-Biazetidine dihydrochloride -
1,8-Diazabicyclo[5.4.0]undec-7-ene DBU
Methyl (N-Boc-azetidin-3-ylidene)acetate -

In-Depth Analysis Reveals Scarcity of Research on this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical compound this compound, particularly concerning its applications in advanced organic synthesis and its contributions to novel synthetic methodologies, remain elusive. The compound appears to be a highly specialized or sparsely documented chemical entity, limiting the ability to provide a thorough, evidence-based article as per the requested detailed outline.

This lack of specific data prevents the generation of an article that would adhere to the user's strict outline, which requires detailed research findings and data tables on the contributions of this compound to novel synthetic methodologies. Providing information on other, more well-documented azetidine derivatives would deviate from the explicit instructions to focus solely on the specified compound.

It is possible that this compound is a novel compound with research that is not yet publicly disclosed, or that it is referred to by a different nomenclature in the existing literature. Without access to proprietary research or alternative naming conventions, a comprehensive and scientifically accurate article on this specific compound cannot be constructed at this time.

Therefore, while the field of organic synthesis continues to explore the utility of various heterocyclic scaffolds, the specific role and contributions of this compound are not sufficiently documented in accessible scientific sources to fulfill the detailed requirements of the requested article. Further research and publication on this specific compound would be necessary to enable a thorough discussion of its applications in advanced organic synthesis.

Q & A

Q. What are the recommended safety protocols for handling 1,3'-Biazetidine dihydrochloride in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for procedures generating aerosols .
  • Waste Management : Segregate chemical waste in labeled containers and dispose via certified hazardous waste services to avoid environmental contamination .
  • Spill Response : Neutralize spills with inert absorbents (e.g., vermiculite) and decontaminate surfaces with ethanol/water mixtures.

Q. How can this compound be synthesized with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Employ enantioselective crystallization using chiral acids (e.g., tartaric acid derivatives) to separate diastereomeric salts .
  • Asymmetric Catalysis : Optimize reaction conditions (e.g., solvent polarity, temperature) with chiral ligands like (R)-BINOL to enhance stereochemical control .
  • Purification : Use recrystallization in ethanol/water (3:1 v/v) to isolate the dihydrochloride salt, followed by lyophilization for stability .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 7.5) and acetonitrile (80:20 v/v) at 1.0 mL/min. Detect at 254 nm .
  • GC-FID : Derivatize the compound with BSTFA to improve volatility. Use a DB-5 column (30 m × 0.25 mm) with a temperature gradient from 100°C to 280°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS to identify pH-sensitive functional groups (e.g., azetidine rings) .
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Use NMR to track structural changes (e.g., ring-opening at acidic pH) .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance substrate-catalyst interactions.
  • Temperature Modulation : Conduct reactions at –20°C to 60°C to balance reaction rate and enantioselectivity .
  • Substrate Scope Analysis : Evaluate steric and electronic effects of substrates (e.g., aryl vs. alkyl groups) on turnover frequency using kinetic profiling .

Q. How can the mechanism of this compound as a lysine-specific demethylase (LSD1) inhibitor be investigated?

Methodological Answer:

  • Methylation Assays : Treat cell lysates with the compound and quantify H3K4me2/me3 levels via Western blot using anti-methyl-histone antibodies .
  • Crystallography : Co-crystallize LSD1 with the compound to resolve binding modes. Refine structures at 1.8–2.2 Å resolution using X-ray diffraction .
  • Gene Expression Profiling : Perform RNA-seq on treated cells to identify upregulated tumor suppressor genes (e.g., p21, BRCA1) .

Data Interpretation and Validation

Q. How should researchers validate conflicting bioactivity data for this compound across cell lines?

Methodological Answer:

  • Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., HeLa, MCF-7) using MTT assays. Normalize data to controls (DMSO vehicle) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific inhibition .

Q. What computational methods support the design of this compound analogs with improved selectivity?

Methodological Answer:

  • Molecular Docking : Simulate binding poses in LSD1 (PDB: 2HKO) using AutoDock Vina. Prioritize analogs with ΔG ≤ –9.0 kcal/mol .
  • QSAR Modeling : Train models on IC50 datasets to predict substituent effects on potency (e.g., electron-withdrawing groups at C2) .

Notes on Evidence Utilization

  • Advanced questions integrate interdisciplinary approaches (e.g., biochemistry, computational chemistry) to reflect research depth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.